molecular formula C9H11N3O B569268 (2S)-N'-Nitrosonornicotine-d4 CAS No. 1426174-36-8

(2S)-N'-Nitrosonornicotine-d4

Numéro de catalogue B569268
Numéro CAS: 1426174-36-8
Poids moléculaire: 181.231
Clé InChI: XKABJYQDMJTNGQ-FUQHWSCXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-N'-Nitrosonornicotine-d4 is a stable isotope-labeled form of the carcinogenic tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN). It is a potent carcinogenic compound that is found in tobacco smoke and has been linked to the development of various types of cancer, including lung, oral, esophageal, and pancreatic cancer.

Applications De Recherche Scientifique

Metabolic Activation and Carcinogenesis

(2S)-N'-Nitrosonornicotine is extensively studied for its metabolic activation and carcinogenic potential. Metabolic activation of N'-nitrosonornicotine (NNN) is initiated by cytochrome P450 enzymes via hydroxylation, leading to the formation of diazohydroxides that can attack DNA and form adducts, contributing to tumor formation. Density functional theory (DFT) computations and molecular docking studies have provided insights into the carcinogenesis mechanism of NNN (Fan et al., 2019).

Enantiomeric Separation and Quantification

The enantiomeric separation of NNN, identifying the (S)-NNN as undergoing significantly more 2′-hydroxylation than the (R)-NNN, is crucial for understanding its toxicological profile. A capillary electrophoresis method has been developed for this purpose, enhancing our ability to separate and quantify the enantiomeric forms of this analyte in tobacco and tobacco smoke (McCorquodale et al., 2003).

Distribution and Metabolism

Studies on the distribution and metabolism of (2S)-N'-Nitrosonornicotine in animal models have shown its rapid distribution throughout the body and its binding to tissue macromolecules, indicating its potential for harm. Whole-body autoradiography in mice highlighted its distribution and retention in various organs, contributing to its carcinogenic potential (Brittebo & Tjälve, 2004).

Endogenous Formation and Inhibition

Research has also investigated the endogenous formation of NNN, highlighting the role of dietary and environmental factors in its formation. Studies suggest that antioxidants, including ascorbic acid and grape seed extract, may inhibit the endogenous formation of NNN, pointing towards potential dietary interventions to reduce exposure (Porubin et al., 2007).

Adsorption and Degradation

The adsorption and degradation of NNN in environmental settings, particularly in zeolites, have been studied to understand how carcinogens can be removed from the environment. These studies provide insights into the potential for reducing exposure to this carcinogen through environmental engineering (Cao et al., 2007).

Enantiomeric Composition in Tobacco Products

Investigations into the enantiomeric composition of NNN in tobacco products have revealed that (S)-NNN is more prevalent, which is important for assessing the carcinogenic risk associated with tobacco use. Understanding the enantiomeric composition helps in developing targeted reduction strategies for harmful components in tobacco products (Stepanov et al., 2013).

Propriétés

{ "Design of Synthesis Pathway": "The synthesis pathway for (2S)-N'-Nitrosonornicotine-d4 involves the conversion of a commercially available starting material, (S)-nicotine-d4, into the desired product through a series of chemical reactions.", "Starting Materials": [ "(S)-Nicotine-d4", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ { "Step 1": "Dissolve (S)-nicotine-d4 in hydrochloric acid and add sodium nitrite to generate the nitrosamine intermediate." }, { "Step 2": "Add sodium hydroxide to the nitrosamine intermediate to form the corresponding nitroso compound." }, { "Step 3": "React the nitroso compound with acetic anhydride and sodium acetate to form the acetylated nitroso intermediate." }, { "Step 4": "Add ethyl acetate to the acetylated nitroso intermediate and extract the product." }, { "Step 5": "Purify the product using standard chromatography techniques." } ] }

Numéro CAS

1426174-36-8

Nom du produit

(2S)-N'-Nitrosonornicotine-d4

Formule moléculaire

C9H11N3O

Poids moléculaire

181.231

Nom IUPAC

2,3,4,6-tetradeuterio-5-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine

InChI

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D

Clé InChI

XKABJYQDMJTNGQ-FUQHWSCXSA-N

SMILES

C1CC(N(C1)N=O)C2=CN=CC=C2

Synonymes

N’-Nitrosonornicotine-d4;  (S)-3-(1-Nitroso-2-pyrrolidinyl)pyridine-d4;  1’-Demethyl-1’-nitroso-nicotine-d4;  (S)-NNN-d4; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.